3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a pyranopyridinone ring, and a hydroxymethyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of multiple rings in the structure suggests that this compound could exhibit interesting structural properties. The oxadiazole ring is a heterocycle that can participate in hydrogen bonding and π-π stacking interactions .Chemical Reactions Analysis
The bromophenyl group in the molecule could potentially undergo various reactions such as Suzuki-Miyaura cross-coupling . The oxadiazole ring is generally stable under normal conditions but can participate in reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors such as solubility, melting point, and stability could be influenced by the presence of the bromophenyl, oxadiazole, and pyranopyridinone groups .Scientific Research Applications
Synthesis and Biological Activities
A study by Zhu et al. (2014) focused on the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, showcasing the process of synthesizing related bromophenyl compounds and evaluating their insecticidal and fungicidal activities. This highlights the potential of such compounds in developing new pesticides (Zhu et al., 2014).
Ryzhkova et al. (2020) detailed the electrochemical synthesis of a bromophenyl-containing compound and explored its biomedical applications, particularly in regulating inflammatory diseases. This indicates the potential biomedical relevance of bromophenyl compounds (Ryzhkova et al., 2020).
Anticancer Activities
- Farahat and Atta (2014) synthesized novel 1,3,4-oxadiazolyl- and pyrazolylquinoxalines, investigating their anticancer activity. Their findings suggest that compounds with structural similarities to the one might possess significant anticancer properties (Farahat & Atta, 2014).
Antimicrobial Activities
- Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This work underscores the potential of heterocyclic compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O4/c1-9-15-13(11(8-23)7-20-9)6-14(18(24)25-15)17-21-16(22-26-17)10-2-4-12(19)5-3-10/h2-7,23H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCFUMPCEWSBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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